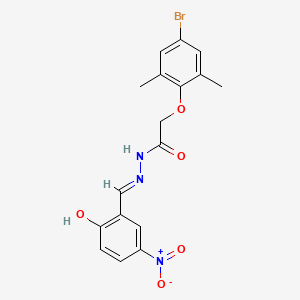
N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide
Descripción general
Descripción
N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide, also known as MDPB, is a sulfonamide compound that has been widely studied for its potential use in scientific research. MDPB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide binds to the active site of CA IX and blocks its enzymatic activity. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide in lab experiments is its selectivity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer. However, N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide. One area of interest is the development of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide-based anti-cancer drugs. Researchers are also investigating the use of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide as a tool for studying the role of CA IX in cancer. Additionally, there is interest in exploring the potential use of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide as an antibiotic, given its activity against a variety of bacteria. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide and its potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer. CA IX plays a key role in regulating pH in tumor cells, and its inhibition has been shown to have anti-tumor effects. N-(4-methoxyphenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide has been shown to selectively inhibit CA IX, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-15-13-20(28(23,24)19-7-5-4-6-8-19)16(2)21(14-15)29(25,26)22-17-9-11-18(27-3)12-10-17/h4-14,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFOAPVWPTEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-ethoxyphenol](/img/structure/B3729850.png)
![N-(2,6-difluorophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3729853.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729868.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3729877.png)


![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3729903.png)
![ethyl 4-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]-1-piperazinecarboxylate](/img/structure/B3729911.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3729916.png)

![7-(2-fluorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3729947.png)
![2,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3729951.png)